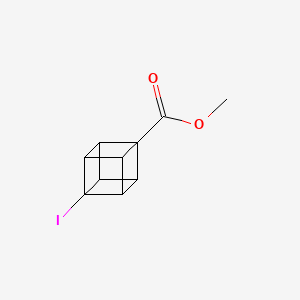

1-(2-Methoxy-5-nitrophenyl)adamantane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

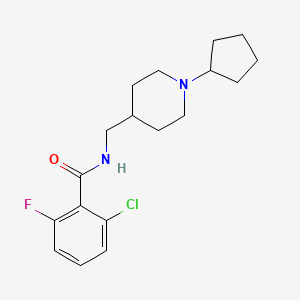

“1-(2-Methoxy-5-nitrophenyl)adamantane” is a chemical compound that contains an adamantane backbone with a 2-methoxy-5-nitrophenyl group attached to it . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It consists of three connected cyclohexane rings arranged in the “armchair” conformation . The 2-methoxy-5-nitrophenyl group is a derivative of phenol, which has a methoxy (-OCH3) group at the 2nd position and a nitro (-NO2) group at the 5th position of the benzene ring .

Molecular Structure Analysis

The adamantane backbone of the molecule is a highly symmetrical, three-dimensional structure composed of fused cyclohexane rings . The 2-methoxy-5-nitrophenyl group is planar due to the sp2 hybridization of the carbon atoms in the benzene ring .Chemical Reactions Analysis

Adamantane derivatives are known to undergo a variety of chemical reactions, including radical-based functionalization reactions that directly convert C–H bonds to C–C bonds . The presence of the nitro group in the 2-methoxy-5-nitrophenyl group could potentially make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methoxy-5-nitrophenyl)adamantane” would be influenced by both the adamantane and the 2-methoxy-5-nitrophenyl moieties. Adamantane is known for its thermal stability and resistance to chemical reactions, while the 2-methoxy-5-nitrophenyl group could confer properties such as increased polarity and potential reactivity .Aplicaciones Científicas De Investigación

Spectroscopic Analysis and Molecular Docking

- Vibrational Spectroscopy and Molecular Docking : The study of adamantane derivatives, like 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, through vibrational spectroscopy (FT-IR and FT-Raman) and molecular docking shows their potential for inhibitory activity against HIV-protease. This research involves detailed spectroscopic analysis, highlighting their chemical properties and interactions (Haress et al., 2015).

Synthesis and Structural Analysis

- Synthesis of Adamantane Derivatives : Studies demonstrate the synthesis of various adamantane derivatives, exploring their structural and chemical properties. For example, the synthesis of isomeric 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles and their derivatives provides insight into their molecular structure through methods like NMR spectroscopy and mass spectrometry (Mikolaichuk et al., 2020).

Molecular and Crystal Structure

- Role of Substituents in Molecular Structure : Research focusing on the molecular and crystal structure of adamantane derivatives, such as 1-(adamantane-1-carbonyl)thioureas, provides insights into the impact of substituents on their structural properties. This involves examining the conformational features and vibrational properties of these compounds (Saeed et al., 2014).

Supramolecular Chemistry

- Supramolecular Complexes with β-cyclodextrin : The creation of supramolecular complexes using adamantane-bearing anilines with β-cyclodextrin showcases the versatility of adamantane derivatives in forming host-guest systems. This research contributes to the understanding of molecular interactions in supramolecular chemistry (Vícha et al., 2011).

Chemical Reactions and Properties

- Reactions under Specific Conditions : Investigations into the chemical reactions of adamantane under specific conditions, like in the presence of nitric oxide, reveal the formation of various products, enhancing our understanding of the reactivity of adamantane compounds (Sakaguchi et al., 1997).

Supramolecular Architectures

- Formation of Hydrogen-Bonded Networks : Adamantane derivatives are used to create intricate hydrogen-bonded supramolecular architectures. Studies in this area have shown the potential of adamantane compounds in forming complex structures, such as one-dimensional ladders and three-dimensional networks (Tominaga et al., 2010).

Antimitotic Activity and Molecular Modeling

- Antimitotic Agent Synthesis and Biotesting : Adamantane derivatives have been synthesized and tested for their antimitotic properties, with applications in cancer research. This includes studies on how structural variations affect their interaction with microtubules (Zefirov et al., 2021).

Antibacterial and Antifungal Properties

- Broad-Spectrum Antibacterial Candidates : The synthesis of adamantane-based compounds has shown promising results as broad-spectrum antibacterial agents, indicating their potential in pharmaceutical applications (Al-Wahaibi et al., 2020).

Interaction with Other Compounds

- Reactivity with Azoles : The interaction of adamantane nitrosochlorides with 1H-azoles offers insights into the reactivity of adamantane derivatives, contributing to the understanding of their chemical behavior (Krasnikov et al., 2014).

Kinetic Studies

- Kinetic Analysis : The kinetic study of reactions involving adamantane derivatives, like the cleavage of nitrophenyl 1-adamantanecarboxylates, provides essential data on the reaction mechanisms and rates, crucial for chemical process design (Komiyama & Inoue, 1980).

Schiff Bases and Quantum-chemical Calculations

- Schiff Base Synthesis and Analysis : The condensation of adamantane derivatives to form Schiff bases, and subsequent quantum-chemical calculations, contribute to our understanding of their chemical properties and potential applications (Dikusar et al., 2010).

Antiproliferative Properties

- In vitro Antiproliferative Study : The preparation and study of adamantyl pyridin-4-ones for their antitumor properties highlight the potential of adamantane derivatives in cancer therapy (Petrović Peroković et al., 2017).

Synthetic Approaches and Applications

- Synthetic Approaches Comparison : The comparison of different synthetic approaches to adamantane derivatives like 4-methoxyspiro[1,2-dioxetane-3,2'-adamantane] provides insights into optimizing synthesis methods for various applications (Bastos et al., 2006).

Chemiluminescence Reaction Kinetics

- Chemiluminescence Reaction Study : Investigating the kinetics of the chemiluminescence reaction of adamantane derivatives adds to our understanding of their potential in analytical chemistry applications (Wakasugi et al., 2002).

Ionic Recognition and Thermodynamic Study

- Ionic Recognition and Thermodynamics : A study involving 7-nitro-1,3,5-triaza adamantane and its interaction with metal cations highlights its potential in ionic recognition and environmental applications (De Namor et al., 2009).

Direcciones Futuras

The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology . Additionally, further studies could be conducted to understand its reactivity and the potential for functionalization .

Propiedades

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSLKCWOASOHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-5-nitrophenyl)adamantane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)

![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)

![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)

![1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2449856.png)